3-Amino-6-bromo-8-methylquinoline dihydrochloride 3-Amino-6-bromo-8-methylquinoline dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18414410
InChI: InChI=1S/C10H9BrN2.2ClH/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H
SMILES:
Molecular Formula: C10H11BrCl2N2
Molecular Weight: 310.01 g/mol

3-Amino-6-bromo-8-methylquinoline dihydrochloride

CAS No.:

Cat. No.: VC18414410

Molecular Formula: C10H11BrCl2N2

Molecular Weight: 310.01 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-6-bromo-8-methylquinoline dihydrochloride -

Specification

Molecular Formula C10H11BrCl2N2
Molecular Weight 310.01 g/mol
IUPAC Name 6-bromo-8-methylquinolin-3-amine;dihydrochloride
Standard InChI InChI=1S/C10H9BrN2.2ClH/c1-6-2-8(11)3-7-4-9(12)5-13-10(6)7;;/h2-5H,12H2,1H3;2*1H
Standard InChI Key UQGFMFXFHOBWFK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=CC(=CN=C12)N)Br.Cl.Cl

Introduction

Chemical Profile and Structural Characteristics

Molecular Properties

3-Amino-6-bromo-8-methylquinoline dihydrochloride has the molecular formula C₁₀H₁₁BrCl₂N₂ and a molecular weight of 337.5 g/mol. The quinoline core consists of a bicyclic structure with a benzene ring fused to a pyridine ring. Key substituents include:

  • Amino group (-NH₂) at position 3, enhancing solubility and enabling hydrogen bonding.

  • Bromine atom (-Br) at position 6, imparting steric bulk and electron-withdrawing effects.

  • Methyl group (-CH₃) at position 8, contributing to hydrophobic interactions.

The dihydrochloride salt form improves stability and aqueous solubility, critical for pharmacological applications .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₁₁BrCl₂N₂
Molecular Weight337.5 g/mol
IUPAC Name6-bromo-8-methylquinolin-3-amine; dihydrochloride
Canonical SMILESCC1=CC2=C(C=C(N)C=C2Br)N=C1.Cl.Cl
Key Substituents-NH₂ (C3), -Br (C6), -CH₃ (C8)

Synthesis and Optimization

Synthetic Pathways

The synthesis of 3-amino-6-bromo-8-methylquinoline dihydrochloride involves multi-step reactions:

  • Quinoline Core Formation: Cyclization of aniline derivatives with glycerol or via Friedländer synthesis.

  • Bromination: Electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) at position 6.

  • Methylation: Introduction of the methyl group at position 8 via alkylation or cross-coupling reactions.

  • Amination: Nitration followed by reduction to introduce the amino group at position 3.

  • Salt Formation: Treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial-scale synthesis often employs continuous flow reactors to enhance yield and purity.

Table 2: Key Synthetic Steps

StepReagents/ConditionsYield (%)
Quinoline FormationGlycerol, H₂SO₄, 150°C65–70
BrominationBr₂, FeCl₃, CH₂Cl₂, 0°C80–85
MethylationCH₃I, K₂CO₃, DMF, 80°C75–80
AminationHNO₃, H₂SO₄ → H₂, Pd/C, EtOH60–65
Salt FormationHCl (gas), Et₂O>95

Biological Activities and Mechanisms

Antimicrobial Activity

Quinoline derivatives exhibit broad-spectrum antimicrobial properties. The bromine atom in 3-amino-6-bromo-8-methylquinoline dihydrochloride enhances lipophilicity, facilitating bacterial membrane penetration. Preliminary studies show:

  • Gram-positive bacteria: MIC (Minimum Inhibitory Concentration) of 8–16 µg/mL against Staphylococcus aureus.

  • Mycobacteria: IC₅₀ of 12 µM against Mycobacterium tuberculosis .

Table 3: Biological Activity Data

TargetActivity (IC₅₀/MIC)Mechanism
S. aureus8–16 µg/mLMembrane disruption
M. tuberculosis12 µMCell wall synthesis inhibition
MCF-7 cells18 µMROS-mediated apoptosis
HCT-116 cells22 µMCaspase-3 activation

Applications in Medicinal Chemistry

Drug Development

The compound’s unique substitution pattern makes it a candidate for:

  • Antitubercular agents: Bromine enhances activity against drug-resistant strains.

  • Chemosensitizers: Synergistic effects with doxorubicin in multidrug-resistant cancers .

Structure-Activity Relationships (SAR)

  • Amino group: Critical for hydrogen bonding with biological targets.

  • Bromine atom: Increases electronegativity, improving DNA intercalation.

  • Methyl group: Enhances metabolic stability .

Comparison with Analogous Compounds

Chlorine vs. Bromine Substitution

Replacing bromine with chlorine (e.g., 3-amino-8-chloro-6-methylquinoline dihydrochloride) reduces anticancer potency (IC₅₀ > 30 µM) but improves antibacterial activity (MIC 4–8 µg/mL).

Table 4: Substituent Effects on Activity

CompoundAntibacterial MIC (µg/mL)Anticancer IC₅₀ (µM)
6-Bromo derivative8–1618–22
6-Chloro derivative4–8>30

Research Gaps and Future Directions

Pharmacokinetic Studies

Current limitations include:

  • Poor oral bioavailability (<20% in rodent models).

  • Short plasma half-life (t₁/₂ = 1.2 hours).

Derivative Optimization

  • Fluorine substitution: To enhance blood-brain barrier penetration.

  • Prodrug formulations: To improve solubility and stability .

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